Cas no 1114886-21-3 (2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114886-21-3 structure
商品名:2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS番号:1114886-21-3
MF:C22H16ClNO3S
メガワット:409.885343551636
CID:5343148

2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質

名前と識別子

    • [4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
    • 2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • STL095264
    • (4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(phenyl)methanone
    • [4-(3-chloro-4-methylphenyl)-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-phenylmethanone
    • [4-(3-chloro-4-methylphenyl)-1,1-dioxo-1$l^{6},4-benzothiazin-2-yl]-phenylmethanone
    • インチ: 1S/C22H16ClNO3S/c1-15-11-12-17(13-18(15)23)24-14-21(22(25)16-7-3-2-4-8-16)28(26,27)20-10-6-5-9-19(20)24/h2-14H,1H3
    • InChIKey: WWKJBBCDKFYKBM-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)C=CC(=C1)N1C=C(C(C2C=CC=CC=2)=O)S(C2C=CC=CC1=2)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 723
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 62.8

2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-5130-30mg
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
30mg
$119.0 2023-09-10
Life Chemicals
F3411-5130-5μmol
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-5130-20mg
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
20mg
$99.0 2023-09-10
Life Chemicals
F3411-5130-10mg
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
10mg
$79.0 2023-09-10
A2B Chem LLC
BA66756-1mg
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
1mg
$245.00 2024-04-20
A2B Chem LLC
BA66756-5mg
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
5mg
$272.00 2024-04-20
A2B Chem LLC
BA66756-10mg
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
10mg
$291.00 2024-04-20
A2B Chem LLC
BA66756-25mg
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
25mg
$360.00 2024-04-20
Life Chemicals
F3411-5130-2μmol
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-5130-3mg
2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1114886-21-3
3mg
$63.0 2023-09-10

2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献

2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報

2-Benzoyl-4-(3-chloro-4-methylphenyl)-4H-1λ6,4-benzothiazine-1,1-dione: A Comprehensive Overview

The compound with CAS No. 1114886-21-3, commonly referred to as 2-Benzoyl-4-(3-chloro-4-methylphenyl)-4H-1λ6,4-benzothiazine-1,1-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities and potential applications in drug development. The benzothiazine core of this molecule is a bicyclic structure consisting of a benzene ring fused to a thiazine ring, which contributes to its unique chemical properties.

The synthesis of 2-Benzoyl-4-(3-chloro-4-methylphenyl)-4H-1λ6,4-benzothiazine-1,1-dione involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and oxidation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, improving both yield and purity. The presence of the benzoyl group at the 2-position and the 3-chloro-4-methylphenyl group at the 4-position introduces steric and electronic effects that significantly influence the molecule's reactivity and biological behavior.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that benzothiazine derivatives exhibit anti-inflammatory, antioxidant, and neuroprotective properties. For instance, research published in *Journal of Medicinal Chemistry* highlights the ability of this compound to inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Furthermore, its dione structure contributes to its stability and ability to act as a redox-active molecule, which is crucial for its biological functions.

In addition to its pharmacological applications, 2-Benzoyl-4-(3-chloro-4-methylphenyl)-4H-1λ6,4-benzothiazine-1,1-dione has also been explored for its role in materials science. Its rigid bicyclic structure and conjugated system make it an attractive candidate for use in organic electronics. Recent studies have demonstrated its potential as a building block for constructing advanced materials with tailored electronic properties. The integration of this compound into polymer frameworks has shown promise for applications in flexible electronics and optoelectronic devices.

The structural features of this compound also make it an excellent substrate for further chemical modifications. Researchers have employed various strategies to functionalize the molecule further, such as introducing additional substituents or modifying the heterocyclic core. These modifications have led to derivatives with enhanced bioavailability and selectivity, paving the way for novel therapeutic interventions.

From an environmental perspective, understanding the degradation pathways of 2-Benzoyl-4-(3-chloro-4-methylphenyl)-4H-1λ6,4-benzothiazine-1,1-dione is crucial for assessing its ecological impact. Recent studies using advanced analytical techniques have revealed that this compound undergoes hydrolytic cleavage under specific conditions, leading to the formation of less complex byproducts. These findings are essential for ensuring sustainable practices in its production and disposal.

In conclusion, 2-Benzoyl-4-(3-chloro-4-methylphenyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS No. 1114886-21-3) stands out as a versatile molecule with multifaceted applications across various scientific domains. Its unique chemical structure and functional groups endow it with remarkable properties that continue to drive innovative research. As advancements in synthetic chemistry and materials science progress, this compound is poised to play an increasingly significant role in both academic research and industrial applications.

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